An In-depth Technical Guide to 5-Chloro-2-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Chloro-2-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxybenzenesulfonyl chloride is a vital reagent in modern organic synthesis, particularly valued for its role as a key building block in the development of pharmaceuticals. Its unique structural features—a reactive sulfonyl chloride group ortho to an activating methoxy group, and a chloro-substituent para to the methoxy group—confer specific reactivity that has been harnessed in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, its critical application in the synthesis of the antidiabetic drug glibenclamide, and essential safety information.
Core Properties of 5-Chloro-2-methoxybenzenesulfonyl Chloride
The utility of 5-Chloro-2-methoxybenzenesulfonyl chloride in synthetic chemistry is underpinned by its distinct physicochemical properties. A summary of these is presented below.
| Property | Value |
| CAS Number | 22952-32-5[1][2][3] |
| Molecular Formula | C₇H₆Cl₂O₃S[1][2] |
| Molecular Weight | 241.09 g/mol [1] |
| Appearance | White to orange to green powder or crystals |
| Melting Point | 100-104 °C |
| Boiling Point | 344.6 °C at 760 mmHg |
| Solubility | Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. |
Synthesis of 5-Chloro-2-methoxybenzenesulfonyl Chloride
The primary industrial synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride is achieved through the electrophilic aromatic substitution of 4-chloroanisole with chlorosulfonic acid. The methoxy group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para director. The steric hindrance from the methoxy group and the electronic activation favor the substitution at the position ortho to the methoxy group.
Reaction Pathway
Caption: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride.
Experimental Protocol: Chlorosulfonation of 4-Chloroanisole
The following protocol is a representative procedure for the synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride.
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Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas) is charged with an excess of chlorosulfonic acid (typically 3-5 equivalents).
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Cooling: The reaction vessel is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
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Addition of Substrate: 4-chloroanisole is added dropwise from the dropping funnel to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, and then allowed to warm to room temperature to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration.
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Purification: The crude product is washed with cold water until the washings are neutral to litmus, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of toluene and hexane.
Application in Drug Discovery: The Synthesis of Glibenclamide (Glyburide)
A prominent application of 5-Chloro-2-methoxybenzenesulfonyl chloride is its use as a pivotal intermediate in the synthesis of Glibenclamide (also known as Glyburide), a widely used second-generation sulfonylurea oral hypoglycemic agent for the management of type 2 diabetes mellitus.[4]
The synthesis of Glibenclamide from 5-Chloro-2-methoxybenzenesulfonyl chloride involves a two-step process:
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Formation of the Sulfonamide: 5-Chloro-2-methoxybenzenesulfonyl chloride is reacted with 2-(4-aminophenyl)ethylamine to form the corresponding sulfonamide, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.
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Formation of the Sulfonylurea: The resulting sulfonamide is then treated with cyclohexyl isocyanate in the presence of a base to yield Glibenclamide.
Glibenclamide Synthesis Workflow
Caption: Key steps in the synthesis of Glibenclamide.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for 5-Chloro-2-methoxybenzenesulfonyl chloride is limited, its structure can be unequivocally confirmed by standard spectroscopic techniques. Commercial suppliers confirm the structure of this compound by NMR.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.9-4.1 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon of the methoxy group will resonate at around δ 55-60 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the sulfonyl chloride group being the most downfield.
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IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) at approximately 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). Other significant peaks will include C-O stretching for the methoxy group and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical and the SO₂ group.[5]
Safety and Handling
5-Chloro-2-methoxybenzenesulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: It is corrosive and causes severe skin burns and eye damage. It may also be corrosive to metals.
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Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Wash skin thoroughly after handling.
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Storage: Store in a dry, well-ventilated place in a tightly closed container. It is moisture-sensitive and should be stored under an inert atmosphere.
Conclusion
5-Chloro-2-methoxybenzenesulfonyl chloride is a valuable and versatile building block in organic synthesis, with a particularly significant role in the pharmaceutical industry. Its well-defined properties and reactivity make it an essential precursor for the synthesis of important drugs like Glibenclamide. A thorough understanding of its synthesis, properties, and handling is crucial for its safe and effective use in research and development.
References
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Matrix Fine Chemicals. 5-CHLORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 22952-32-5. [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
